molecular formula C8H13N3O2 B13489505 2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid

2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid

Cat. No.: B13489505
M. Wt: 183.21 g/mol
InChI Key: RGBHOWKUWKQZRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid is a compound that features both an amino acid and a pyrazole ring in its structure. This unique combination makes it an interesting subject of study in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts significant biological activity to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino acid moiety. One common method involves the reaction of ethyl hydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the amino acid side chain .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole N-oxides, while substitution reactions can yield various alkylated or acylated derivatives .

Scientific Research Applications

2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain kinases or modulate the activity of specific receptors involved in inflammation and cancer .

Comparison with Similar Compounds

  • 3-Amino-5-(1-ethyl-1h-pyrazol-4-yl)propanoic acid
  • 2-Amino-3-(1-methyl-1h-pyrazol-4-yl)propanoic acid
  • 2-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid

Comparison: 2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid is unique due to the specific substitution on the pyrazole ring. This substitution can significantly influence the compound’s biological activity and chemical reactivity. Compared to its analogs, the ethyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-amino-3-(1-ethylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C8H13N3O2/c1-2-11-5-6(4-10-11)3-7(9)8(12)13/h4-5,7H,2-3,9H2,1H3,(H,12,13)

InChI Key

RGBHOWKUWKQZRO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.